tert-Butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate

Description

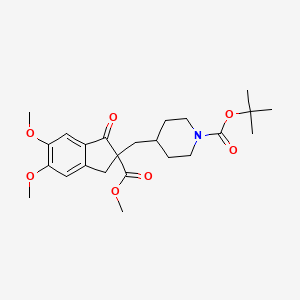

tert-Butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core protected by a tert-butyl carbamate group. The molecule includes a substituted indenyl moiety with methoxy, methoxycarbonyl, and ketone functional groups.

Properties

IUPAC Name |

tert-butyl 4-[(5,6-dimethoxy-2-methoxycarbonyl-3-oxo-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO7/c1-23(2,3)32-22(28)25-9-7-15(8-10-25)13-24(21(27)31-6)14-16-11-18(29-4)19(30-5)12-17(16)20(24)26/h11-12,15H,7-10,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKDAFHFQHDFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2(CC3=CC(=C(C=C3C2=O)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434754 | |

| Record name | AGN-PC-0MXWBZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652130-41-1 | |

| Record name | AGN-PC-0MXWBZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and multiple methoxy substitutions, suggests diverse biological activities, particularly in antiviral and neuroactive contexts.

Molecular Characteristics

- Molecular Formula : C₁₈H₂₃N₁O₅

- Molecular Weight : 447.52 g/mol

- CAS Number : 652130-41-1

Biological Activity

Research indicates that this compound exhibits notable antiviral properties , particularly against various viral strains. Its structural components enable it to interact with viral proteins, inhibiting their function and thus preventing viral replication. Preliminary studies suggest that the compound may alter the conformation of specific viral proteins, leading to reduced viral activity.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxycarbonylindole | Indole structure | Antiviral properties |

| N-(tert-butoxycarbonyl)-piperidine | Piperidine derivative | Potential analgesic effects |

| Dimethoxyphenethylamine | Similar methoxy groups | Neuroactive properties |

The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest that it interacts with key viral proteins, potentially inhibiting their enzymatic activity or altering their structural integrity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:

- Antiviral Efficacy : A study demonstrated that related piperidine derivatives exhibited significant antiviral activity against HIV and other viruses, suggesting a broader applicability of piperidine-containing compounds in antiviral therapy .

- Neuroactive Properties : Another investigation highlighted the neuroactive potential of methoxy-substituted compounds, indicating that modifications in the piperidine structure could enhance neuroprotective effects .

- Inhibition Studies : Research on related indole derivatives showed promising results as anti-acetylcholinesterase (anti-AChE) inhibitors, which could imply similar mechanisms for the target compound in modulating neurotransmitter levels .

Scientific Research Applications

Antiviral Properties

Research indicates that tert-butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate exhibits significant antiviral activity. Preliminary studies suggest that it interacts with viral proteins, inhibiting their function and preventing viral replication. This interaction may involve conformational changes in the proteins that are critical for viral life cycles .

Table 1: Biological Activity of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxycarbonylindole | Indole structure | Antiviral properties |

| N-(tert-butoxycarbonyl)-piperidine | Piperidine derivative | Potential analgesic effects |

| Dimethoxyphenethylamine | Similar methoxy groups | Neuroactive properties |

Case Study 1: Antiviral Mechanism Exploration

A study investigated the mechanism by which this compound inhibits viral replication. The research focused on its binding affinity to specific viral proteins and demonstrated that this compound could alter protein conformation, effectively disrupting the viral life cycle.

Case Study 2: Structural Analog Comparison

Another research effort compared this compound with structurally similar derivatives to evaluate differences in biological activity. The findings revealed that modifications in the methoxy groups significantly impacted antiviral efficacy, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its combination of a tert-butyl carbamate-protected piperidine and a multifunctional indenyl group. Below is a comparative analysis with key analogs:

Physical and Chemical Properties

- Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) exceeds simpler analogs like CAS 3b (MW ~300 g/mol) due to its substituted indenyl group .

- Stability : The tert-butyl carbamate group confers stability under basic conditions but is cleavable under acidic conditions, a feature shared across analogs .

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

- Functionalization of the piperidine ring with a tert-butyl carbamate protecting group.

- Introduction of the indenone derivative via a nucleophilic substitution or alkylation at the 4-position of the piperidine.

- Installation of methoxycarbonyl and methoxy substituents on the indenone ring.

This strategy ensures selective functionalization while maintaining the integrity of sensitive groups.

Key Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate | Reaction of piperidine with tert-butyl carbamate and methylsulfonyl chloride | ~90% (typical) | Protects piperidine nitrogen and activates 4-position for substitution |

| 2 | Nucleophilic substitution with indenone derivative | Reaction with 5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl nucleophile in polar aprotic solvent (e.g., N,N-dimethylacetamide) with cesium fluoride or potassium carbonate base | 58-60% | Heating at 85-100 °C for 12-18 h under inert atmosphere; gradual addition of reagents improves yield |

| 3 | Purification | Column chromatography or crystallization | - | Use of MeOH/DCM or aqueous ethanol washes to isolate pure product |

These steps are adapted from analogous synthetic routes involving tert-butyl 4-substituted piperidine-1-carboxylates and substituted indenones, as direct literature on the exact compound is limited but can be inferred from closely related compounds and patented processes.

Detailed Reaction Conditions and Observations

- Base and Solvent Choice: Cesium fluoride in N,N-dimethylacetamide (DMA) or potassium carbonate in ethanol/water mixtures

Q & A

Q. What are the key steps for synthesizing this compound, and what methodological considerations ensure reproducibility?

The synthesis typically involves coupling reactions using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane at room temperature . Critical steps include:

- Purification via column chromatography to isolate intermediates.

- Monitoring reaction progress using TLC or HPLC.

- Optimizing stoichiometry to avoid side reactions (e.g., over- or under-coupling). Reproducibility hinges on strict control of solvent purity, reaction temperature (±2°C), and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive ester groups.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR (¹H/¹³C): Key diagnostic signals include methoxy protons (δ 3.6–3.8 ppm), tert-butyl groups (δ 1.4 ppm for nine equivalent protons), and piperidine ring protons (δ 1.5–2.8 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight with <5 ppm error .

- FT-IR: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Based on GHS classifications:

- Respiratory/eye protection: Use NIOSH-approved masks and goggles due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Storage: Keep in airtight containers at RT, away from strong oxidizers (e.g., peroxides) to avoid decomposition .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Low yields may arise from:

- Moisture sensitivity: Ensure anhydrous conditions using molecular sieves or freshly distilled solvents .

- Catalyst degradation: Replace DMAP with more stable alternatives (e.g., HOBt) or increase catalyst loading by 10–15% .

- Side reactions: Introduce protecting groups for reactive amines or optimize reaction time (e.g., 12–24 hours) .

Q. How might structural analogs be designed to study structure-activity relationships (SAR)?

- Modify the piperidine ring: Introduce substituents (e.g., fluorine at position 3) to alter lipophilicity and bioavailability .

- Vary ester groups: Replace methoxycarbonyl with ethoxycarbonyl to assess steric effects on target binding .

- Functionalize the indenyl moiety: Add electron-withdrawing groups (e.g., nitro) to study electronic effects on reactivity .

Q. How can contradictory toxicity data from different sources be reconciled?

Discrepancies in toxicity classifications (e.g., Category 4 vs. unclassified) may stem from:

- Purity variations: Impurities (e.g., residual DCC) can skew toxicity assays. Use HPLC (≥95% purity) for standardized testing .

- Test models: Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) data to contextualize hazard levels .

Q. What advanced methods assess compound stability under varying experimental conditions?

- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions, then monitor degradation via LC-MS .

- Kinetic solubility assays: Use PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict stability in biological systems .

Q. How do the methoxy and tert-butyl groups influence reactivity in nucleophilic environments?

- Methoxy groups: Increase electron density on the indenyl ring, enhancing susceptibility to electrophilic attack (e.g., nitration) .

- tert-Butyl groups: Provide steric hindrance, protecting the piperidine nitrogen from undesired alkylation .

- Synergistic effects: The tert-butyl ester’s bulkiness slows hydrolysis, while methoxy groups direct regioselective functionalization .

Methodological Considerations for Data Interpretation

Q. What strategies resolve conflicting NMR data for piperidine ring conformers?

- Variable-temperature NMR: Analyze at −40°C to "freeze" ring puckering and resolve split signals .

- DFT calculations: Compare experimental chemical shifts with computed values for chair vs. boat conformations .

Q. How can researchers leverage PubChem/DSSTox data to predict biological activity?

- QSAR modeling: Use descriptors like logP (calculated: ~2.8) and topological polar surface area (TPSA: ~75 Ų) to predict blood-brain barrier permeability .

- Tox21 datasets: Cross-reference with structurally similar compounds (e.g., spiro-piperidine derivatives) to infer cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.